Carbinoxamine N-Oxide

描述

Definition and Structural Context of Carbinoxamine (B1668352) N-Oxide within N-Oxide Chemistry

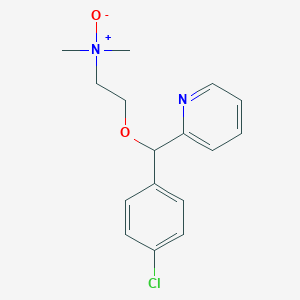

Carbinoxamine N-Oxide is formally known by its IUPAC name, 2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine oxide. It is a heterocyclic N-oxide, a class of organic compounds characterized by the presence of a nitrogen-oxygen (N-O) coordinate covalent bond. In the case of this compound, the nitrogen atom of the dimethylamino group of the parent Carbinoxamine molecule is oxidized. This transformation results in a compound with distinct physicochemical properties compared to the parent drug.

N-oxides are generally more polar and water-soluble than their corresponding tertiary amine precursors. The N-O bond in N-oxides is a highly polar, zwitterionic bond that can participate in strong hydrogen bonding. sielc.com This structural feature significantly influences the compound's interaction with biological systems and its behavior in analytical procedures.

Significance of N-Oxides as Metabolites and Synthetic Intermediates in Medicinal Chemistry

N-oxides are a well-established class of drug metabolites. Tertiary amines, such as the one present in the Carbinoxamine structure, are susceptible to metabolic N-oxidation in the body, a reaction often catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. mdpi.com This metabolic conversion is a common pathway for the biotransformation of many xenobiotics, including numerous pharmaceutical agents. For instance, nicotine (B1678760) is metabolized in humans to nicotine-N'-oxide, demonstrating this common metabolic fate. mdpi.com The resulting N-oxide metabolites can sometimes exhibit their own pharmacological activity or may be inactive and serve as a pathway for detoxification and excretion. nih.gov

Beyond their role as metabolites, N-oxides are valuable synthetic intermediates in medicinal chemistry. Their unique reactivity allows for further chemical modifications, making them useful building blocks in the synthesis of complex molecules. The N-oxide functional group can be used to direct other chemical reactions or can be reduced back to the tertiary amine, providing a versatile tool for medicinal chemists. researchgate.net

Relevance of this compound in Pharmaceutical Impurity Profiling and Certified Reference Standards Development

The presence of impurities in pharmaceutical products is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the medication. This compound is recognized as a significant impurity of Carbinoxamine. drugbank.commedindia.net Its formation can occur during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product during storage, particularly under oxidative stress. scielo.br

Due to its potential presence in the final drug product, regulatory agencies require that impurities like this compound be monitored and controlled within strict limits. This necessitates the development of robust analytical methods capable of separating and quantifying the impurity from the parent drug. High-performance liquid chromatography (HPLC) and HPLC-mass spectrometry (MS/MS) are powerful techniques commonly employed for this purpose. sielc.comresearchgate.netb-cdn.net

To ensure the accuracy and reliability of these analytical methods, certified reference standards of this compound are essential. These highly purified and well-characterized materials serve as a benchmark for the identification and quantification of the impurity during routine quality control testing of Carbinoxamine drug products. drugbank.comscielo.brwikipedia.org Several chemical and pharmaceutical reference standard suppliers provide this compound for this purpose, highlighting its importance in maintaining the quality and safety of Carbinoxamine-containing medicines. medindia.neteurjchem.com The availability of these standards is crucial for pharmaceutical manufacturers to comply with regulatory requirements for impurity profiling. drugbank.com

Structure

3D Structure

属性

IUPAC Name |

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c1-19(2,20)11-12-21-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXNLWWDYZYPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Carbinoxamine N Oxide and Analogous N Oxides

Regioselective and Stereoselective N-Oxidation Methodologies for Tertiary Amines

The conversion of a tertiary amine, such as the one present in carbinoxamine (B1668352), to its corresponding N-oxide is a fundamental transformation in organic synthesis. The challenge often lies in achieving high selectivity, especially in complex molecules with multiple oxidizable sites.

Direct Oxidation Routes and Reagent Selection for N-Oxide Formation

The direct oxidation of tertiary amines is the most common method for synthesizing N-oxides. rsc.org The choice of oxidizing agent is crucial for the success of this transformation, with chemoselectivity being a key consideration determined by the amine's basicity; more basic amines are generally more susceptible to oxidation by electrophilic oxidants. acs.orgresearchgate.net

Commonly employed reagents include hydrogen peroxide (H₂O₂) and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgnih.gov H₂O₂ is an attractive option due to its cost-effectiveness and the generation of water as the only byproduct. acs.orgresearchgate.net However, uncatalyzed oxidations with H₂O₂ can be slow, often requiring a large excess of the reagent. acs.orgresearchgate.net A notable challenge is the formation of stable hydrogen bonds between the N-oxide product and excess H₂O₂, which can complicate purification. acs.org

Peroxyacids offer a useful alternative, but with reduced functional group tolerance, as they can also oxidize other functionalities like double bonds and thioethers. acs.orgresearchgate.net A mixture of H₂O₂ and carbon dioxide (CO₂) can generate peroxymonocarbonate in situ, which demonstrates a significantly higher rate constant for the oxidation of aliphatic tertiary amines compared to H₂O₂ alone. acs.org Other reagents such as 2-sulfonyloxaziridines (Davis' reagents) are also effective for this transformation under aprotic and neutral conditions.

The following table summarizes various reagents used for the direct oxidation of tertiary amines.

| Reagent Class | Specific Reagent(s) | Key Characteristics |

| Peroxides | Hydrogen Peroxide (H₂O₂) | Cost-effective, green byproduct (H₂O), can be slow, purification challenges. acs.orgresearchgate.net |

| Peroxyacids | m-CPBA | Effective, but lower functional group tolerance. acs.orgresearchgate.net |

| In-situ Generated Peroxyacids | H₂O₂ / CO₂ | Forms highly reactive peroxymonocarbonate, increases reaction rate. acs.org |

| Oxaziridines | 2-Sulfonyloxaziridines | Aprotic and neutral conditions. |

Catalytic Approaches to N-Oxide Synthesis (e.g., Photoredox Catalysis)

To improve efficiency and selectivity, various catalytic systems have been developed for the N-oxidation of tertiary amines. These methods often utilize milder oxidants like molecular oxygen or stoichiometric H₂O₂ under more controlled conditions.

Transition metal catalysts have been extensively studied for this purpose. rsc.org For instance, ruthenium catalysts, such as RuCl₃ or ruthenium oxide nanoparticles (RuO₂NPs) anchored on graphene, have been shown to effectively catalyze the N-oxidation of a wide range of tertiary amines using oxidants like bromamine-T or H₂O₂. nih.gov Tungstate-exchanged layered double hydroxides have also been employed as recyclable heterogeneous catalysts for the N-oxidation of aliphatic tertiary amines with aqueous H₂O₂. nih.gov

More recently, photoredox catalysis has emerged as a powerful tool. This approach uses visible light to generate highly reactive intermediates. Current time information in Bangalore, IN. Pyridine (B92270) N-oxides themselves can act as photocatalysts or hydrogen atom transfer (HAT) agents in certain reactions. rsc.orgeurekalert.org For the synthesis of N-oxides, photoredox catalysis can facilitate the single-electron oxidation of tertiary amines, leading to the formation of the corresponding N-oxide. Current time information in Bangalore, IN. This strategy offers mild reaction conditions and high functional group tolerance. For example, the generation of reactive pyridine N-oxy radicals can be achieved through the single-electron oxidation of pyridine N-oxides, a process enabled by modern photoredox catalysis. Current time information in Bangalore, IN.

De Novo Synthesis of Carbinoxamine N-Oxide and Related Structures

α-C(sp³)–H Functionalization and Pyridylation in N-Oxide Precursor Synthesis

The structure of carbinoxamine, an antihistamine and anticholinergic agent, features a diarylmethyl ether moiety with a 2-pyridyl group. rsc.orgnih.gov A key step in its de novo synthesis is the α-C(sp³)–H 2-pyridylation of a corresponding ether precursor. rsc.orgnih.gov Photocatalytic hydrogen atom transfer (HAT) has proven to be a direct and effective method for the α-C(sp³)–H functionalization of ethers, thioethers, and amines. acs.orgnih.gov

While α-C–H 4-pyridylation of such compounds has been widely reported, 2-pyridylation has historically been more challenging. rsc.orgnih.gov Recent advancements have overcome this hurdle. A three-step synthesis of carbinoxamine with a total yield of 44% has been accomplished on a gram scale, with the key step being the 2-pyridylation of a protected benzyl (B1604629) alcohol. nih.gov This reaction is enabled by a synergistic catalytic system involving a non-donor-acceptor type organic photoreductant (CBZ6) and a sulfoxide, which acts as a novel HAT reagent. rsc.orgnih.gov This base-free photocatalytic method represents the first general approach for the HAT-based 2-pyridylation of various ethers and amines. rsc.orgnih.gov

The following table outlines the key components of this novel synthetic approach for carbinoxamine.

| Component | Role | Significance |

| Organic Photoreductant (CBZ6) | Photocatalyst | Enables the reaction using visible light, recyclable. rsc.orgnih.gov |

| Sulfoxide (e.g., Ph₂SO) | Hydrogen Atom Transfer (HAT) Reagent | Facilitates the abstraction of a hydrogen atom from the α-C(sp³)–H bond of the ether. rsc.orgnih.gov |

| 2-Cyanopyridine | Pyridyl Source | Provides the 2-pyridyl moiety for the coupling reaction. rsc.orgnih.gov |

| Protected Benzyl Alcohol | Carbinoxamine Precursor | The starting material that undergoes α-C(sp³)–H 2-pyridylation. nih.gov |

This strategy of late-stage C(sp³)–H functionalization is a powerful tool for modifying complex molecules and synthesizing drug analogues. princeton.edu

Asymmetric Synthesis Pathways Relevant to Chiral N-Oxides

Carbinoxamine possesses a chiral center, and its N-oxide would therefore also be chiral. The synthesis of enantiomerically pure chiral N-oxides is a significant challenge, primarily due to the rapid inversion of the nitrogen atom's lone pair in the amine precursor, which can lead to racemization. springernature.com Asymmetric synthesis provides a direct route to enantiomerically enriched N-oxides.

Catalytic asymmetric N-oxidation is a burgeoning field. Recently, peptide-based catalysts have been successfully employed for the enantio- and chemoselective N-oxidation of loratadine (B1675096) analogues, another class of antihistamines. nih.govnih.govacs.org These aspartic acid-containing peptide catalysts facilitate a dynamic kinetic resolution of the conformationally mobile drug scaffolds to produce stable, helically chiral N-oxides with high enantiomeric ratios (up to >99:1 er). nih.govnih.govacs.org

Furthermore, a novel ion-pair catalyst, composed of a chiral bisguanidinium cation and an achiral oxodiperoxomolybdosulfate anion, has been developed for the highly enantioselective N-oxidation of both cyclic and acyclic amines. springernature.com This system has been successfully applied to the gram-scale synthesis of pharmaceutical analogues, including a direct synthesis of a trimetazine antihistamine analogue, demonstrating its potential for producing complex chiral N-oxides. springernature.com Such asymmetric catalytic methods are highly relevant for the potential synthesis of the individual enantiomers of this compound, which may exhibit enantiomer-dependent biological activities, a phenomenon observed in the N-oxides of loratadine analogues. nih.govnih.govacs.org

Mechanistic Investigations of Carbinoxamine N Oxide Formation and Biotransformation

Enzymatic Pathways of N-Oxidation (e.g., Flavin-Containing Monooxygenases (FMOs) in N-Oxide Generation)

The formation of Carbinoxamine (B1668352) N-Oxide, a metabolite of the tertiary amine Carbinoxamine, is primarily mediated by enzymatic pathways. The principal enzymes responsible for the N-oxidation of many xenobiotics, including tertiary amines, are the Flavin-Containing Monooxygenases (FMOs). nih.govwikipedia.orgmdpi.com FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, with FMO3 being the major isoform expressed in the adult human liver. nih.govnih.gov

The catalytic cycle of FMOs involves the reduction of the flavin adenine (B156593) dinucleotide (FAD) prosthetic group by NADPH, followed by a reaction with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate. nih.govnih.gov This intermediate is the oxidizing agent that transfers an oxygen atom to a soft, nucleophilic heteroatom, such as the nitrogen in the dimethylamino group of Carbinoxamine, to form the corresponding N-oxide. wikipedia.orgoptibrium.com This process is distinct from the oxidative metabolism catalyzed by cytochrome P450 (CYP450) enzymes, although some N-oxidation can also be catalyzed by CYPs. mdpi.comtaylorandfrancis.com However, FMOs are often the primary catalysts for the N-oxidation of tertiary amines. mdpi.com

The substrate specificity of FMOs is broad, encompassing various drugs and dietary compounds, including antihistamines, alkaloids, and tricyclic antidepressants. nih.govnih.gov The efficiency of N-oxidation can be influenced by the specific FMO isoform and genetic polymorphisms within the FMO genes, which can lead to interindividual variability in drug metabolism. nih.gov For instance, studies on the drug benzydamine (B159093) have established its N-oxidation as an index reaction for FMO3 activity in human liver microsomes, with certain genetic variants showing significantly reduced enzyme activity. nih.gov While direct kinetic data for Carbinoxamine is not detailed in the provided sources, the data from analogous tertiary amines illustrate the general function of FMOs in N-oxide generation.

Table 1: Kinetic Parameters of FMO-Mediated N-Oxidation for Representative Substrates This table presents data for model substrates to illustrate the kinetic properties of FMO enzymes, as specific data for Carbinoxamine was not available in the search results.

| Substrate | Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Source |

| Benzydamine | Human Liver Microsomes | 49 | 5.7 | nih.gov |

| Nicotine (B1678760) | Recombinant Human FMO1 | 800 | Not Specified | nih.gov |

| Nicotine | Recombinant Human FMO3 | 800 | Not Specified | nih.gov |

Non-Enzymatic and Chemical Degradation Pathways Yielding N-Oxide Structures

While enzymatic pathways are the primary route for N-oxide formation in vivo, N-oxide structures can also be formed through non-enzymatic chemical reactions. The most common method for the synthetic preparation of amine N-oxides is the direct oxidation of tertiary amines. wikipedia.org This is typically achieved using strong oxidizing agents, with hydrogen peroxide (H₂O₂) and peracids like meta-chloroperoxybenzoic acid (mCPBA) being the most widely used reagents in both laboratory and industrial settings. wikipedia.orgthieme-connect.deacs.org

The reaction involves the transfer of an oxygen atom from the oxidant to the lone pair of electrons on the nitrogen atom of the tertiary amine. wikipedia.org Other specialized oxidizing agents such as Caro's acid or ozone can also be employed. thieme-connect.deliverpool.ac.uk Spontaneous reaction with atmospheric oxygen to form N-oxides is generally rare and slow for amines but can occur over time. wikipedia.org

In biological systems, the reduction of N-oxides back to their parent tertiary amines can also occur through non-enzymatic pathways. For example, the haem group of cytochrome P450 has been shown to catalyze the non-enzymatic reduction of some aliphatic tertiary amine N-oxides in the presence of a reduced flavin. nih.gov Additionally, certain N-oxides can be reduced by endogenous molecules or under specific physiological conditions, such as hypoxia, which is a mechanism exploited in the design of hypoxia-activated prodrugs. acs.org The chemical environment, including the presence of protic solvents like water, can also influence the stability and equilibrium between an N-oxide and its related forms. researchgate.net

In Vitro Models for Studying Carbinoxamine to Carbinoxamine N-Oxide Conversion

The biotransformation of drugs like Carbinoxamine into their N-oxide metabolites is commonly studied using a variety of in vitro models. These systems are crucial in preclinical development to predict metabolic pathways and potential drug interactions. technologynetworks.com The most frequently used models include subcellular fractions, such as liver microsomes, and cellular systems. technologynetworks.comresearchgate.net

Human liver microsomes are a standard tool as they contain a high concentration of drug-metabolizing enzymes, including FMOs and CYPs. nih.gov To study the conversion, the parent drug (Carbinoxamine) is incubated with microsomes in the presence of necessary cofactors like NADPH. researchgate.net The reaction is then stopped, and the mixture is analyzed, typically using HPLC and mass spectrometry, to identify and quantify the N-oxide metabolite. researchgate.net Control experiments, such as using heat-inactivated (boiled) microsomes or omitting the cofactor, are essential to confirm that the conversion is enzymatic. nih.govresearchgate.net

To pinpoint the specific enzyme family responsible, selective inhibitors or characteristic reaction conditions are used. For example, FMO-mediated reactions are sensitive to heat treatment (e.g., 45-50°C), which inactivates FMOs but not necessarily CYPs, and this inactivation can be prevented by the presence of NADPH. nih.gov Furthermore, recombinant enzymes—specific human FMO or CYP isoforms expressed in cell lines—can be used to unequivocally determine which enzyme catalyzes the N-oxidation reaction. nih.govresearchgate.net

Table 2: Common In Vitro Systems for N-Oxidation Studies

| In Vitro Model | Description | Typical Use | Key Findings/Observations | Source |

| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I enzymes (FMOs, CYPs). | General metabolism screening, identifying major metabolites. | N-oxide formation is NADPH-dependent; can be inhibited by heat. | nih.govresearchgate.net |

| Recombinant Enzymes | Specific enzymes (e.g., FMO1, FMO3) expressed in host cells (e.g., insect cells, bacteria). | Determining the specific enzyme(s) responsible for a metabolic pathway. | Allows for kinetic characterization (Km, Vmax) of individual enzymes. | nih.govresearchgate.net |

| Liver Homogenates (S9) | Supernatant fraction of homogenized liver containing both microsomal and cytosolic enzymes. | Broader metabolic profiling including Phase II conjugation. | Used to study both N-oxidation and subsequent metabolic steps. | nih.gov |

| Hepatocyte Cultures | Intact, viable liver cells. | Studying overall drug metabolism, uptake, and efflux in a more physiologically relevant context. | Provides a comprehensive view of metabolic pathways within a cellular environment. | researchgate.net |

Stereochemical Aspects of N-Oxide Formation and Disposition

The nitrogen atom in a tertiary amine N-oxide like this compound is tetracoordinate, which can make it a stereogenic center if the three substituents on the nitrogen are different. liverpool.ac.uk However, in the case of Carbinoxamine, the parent molecule itself contains a chiral center at the carbon atom bonded to the pyridine (B92270) ring, the aryl group, and the side chain. This results in two enantiomers: (+)-Carbinoxamine and (-)-Carbinoxamine. acs.org

The enzymatic N-oxidation of a chiral tertiary amine can be stereoselective or stereospecific. FMOs are known to exhibit stereoselectivity in the oxidation of many substrates. taylorandfrancis.com This means the enzyme may preferentially metabolize one enantiomer of Carbinoxamine over the other, or it may produce N-oxide diastereomers in unequal amounts. For example, studies on nicotine, which is also a chiral amine, have shown that FMOs are responsible for its stereoselective N'-oxidation. nih.gov

Sophisticated Analytical and Spectroscopic Characterization of Carbinoxamine N Oxide

Chromatographic Separation and Detection Methodologies for Carbinoxamine (B1668352) N-Oxide

Chromatography is the cornerstone for the separation and quantification of Carbinoxamine N-Oxide from its parent drug and other related substances. The inherent polarity of the N-oxide functional group dictates specific strategic approaches in method development. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Carbinoxamine and its related compounds. While specific methods for this compound are not extensively detailed in the public domain, established methods for the parent compound provide a foundation for developing a robust analytical procedure for the N-oxide.

The development of an HPLC method for this compound would logically start from existing methods for Carbinoxamine, with modifications to account for the increased polarity imparted by the N-oxide moiety. Reversed-phase HPLC is the most common mode. Optimization involves a systematic evaluation of stationary phases, mobile phase composition (including organic modifier, pH, and buffer concentration), flow rate, and detector wavelength. Given that this compound is more polar than the parent drug, retention times will be shorter on a standard C18 or C8 column under identical conditions. To achieve adequate retention and separation from Carbinoxamine and other potential impurities, adjustments such as decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase are typically required.

Key Optimization Parameters:

Stationary Phase: C18 and C8 columns are commonly used for Carbinoxamine analysis and would be suitable starting points for its N-oxide. iosrjournals.orgresearchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate) and an organic solvent like acetonitrile is typical. iosrjournals.orgscribd.com The pH of the buffer is a critical parameter for controlling the ionization state of the analyte and thus its retention.

Detection: UV detection is standard, with wavelengths around 220-225 nm being effective for Carbinoxamine and its derivatives. researchgate.netscribd.com

A hypothetical optimized HPLC method for this compound might look like the following:

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | BDS HYPERSIL C8 (100 x 4.6mm) | Provides good retention and peak shape for amine-containing compounds. iosrjournals.org |

| Mobile Phase | Acetonitrile : 25mM Ammonium Formate Buffer (pH 4.0) (70:30 v/v) | A lower organic content compared to methods for the parent drug to increase retention of the polar N-oxide. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 225 nm | Provides good sensitivity for the chromophores in the molecule. scribd.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

For highly sensitive and specific quantification, particularly in biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

LC-MS/MS methods for the parent drug, Carbinoxamine, have been developed for analysis in human plasma. iosrjournals.orgsemanticscholar.orgresearchgate.net These methods typically use electrospray ionization (ESI) in the positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor ion to product ion transition.

For this compound, the precursor ion ([M+H]⁺) would be expected to have a mass-to-charge ratio (m/z) that is 16 Da higher than that of Carbinoxamine (C₁₆H₁₉ClN₂O, MW = 290.79 g/mol ) due to the additional oxygen atom. Therefore, the expected [M+H]⁺ for this compound (C₁₆H₁₉ClN₂O₂, MW = 306.79 g/mol ) would be approximately m/z 307.1. The product ions would be determined by fragmentation of the precursor ion in the collision cell. A common fragmentation pathway for N-oxides involves the loss of the oxygen atom or other characteristic fragments. For instance, a validated method for Carbinoxamine monitors the transition m/z 291.2 → 167.1. iosrjournals.orgresearchgate.net A plausible transition for its N-oxide could involve the precursor ion m/z 307.1 fragmenting to a stable product ion.

Table 2: Representative LC-MS/MS Parameters for Quantification

| Parameter | Carbinoxamine | This compound (Predicted) |

|---|---|---|

| Ionization Mode | ESI Positive iosrjournals.org | ESI Positive |

| Precursor Ion (Q1) | m/z 291.2 iosrjournals.org | m/z 307.1 |

| Product Ion (Q3) | m/z 167.1 iosrjournals.org | To be determined experimentally |

| Collision Energy (CE) | Analyte-specific (eV) nih.gov | To be determined experimentally |

| Dwell Time | ~100-200 ms | ~100-200 ms |

| Limit of Quantification (LOQ) | 0.5 ng/mL (in plasma) iosrjournals.org | Expected to be in the low ng/mL range |

Planar chromatography, including Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC), offers a simple, cost-effective, and rapid method for the analysis of pharmaceuticals and their impurities. omicron-uk.comctlatesting.com These techniques are particularly useful for screening, identification, and semi-quantitative analysis.

In the context of N-oxide analysis, TLC/HPTLC is well-suited to demonstrate the presence of the more polar N-oxide metabolite in a sample containing the parent drug. Due to the highly polar N⁺-O⁻ bond, this compound will exhibit stronger interactions with a polar stationary phase (like silica (B1680970) gel) compared to the parent Carbinoxamine. nih.gov Consequently, in a normal-phase separation, the N-oxide will have a lower retention factor (Rf) value. HPTLC offers improved resolution, higher sensitivity, and better reproducibility compared to conventional TLC due to the smaller particle size of the stationary phase. ctlatesting.comchromatographyonline.com

A typical HPTLC method for separating Carbinoxamine from its N-oxide would involve a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent and a more polar organic solvent, often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to improve the peak shape of basic analytes. researchgate.net

Table 3: HPTLC System for N-Oxide Analysis | Parameter | Description | | :--- | :--- | | Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F₂₅₄ nih.gov | Standard polar stationary phase. The fluorescent indicator allows for visualization under UV light. | | Mobile Phase | Chloroform : Methanol : Formic Acid (8.5:1.5:0.4, v/v/v) nih.gov | Example of a moderately polar mobile phase suitable for separating alkaloids and related compounds. | | Application | Samples applied as narrow bands for better resolution. | | Detection | UV detection at 254 nm. | | Expected Result | this compound would have a lower Rf value than Carbinoxamine. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is an alternative to HPLC and can offer advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. acs.org

CE is well-suited for the analysis of charged and highly polar compounds, making it a viable technique for separating this compound from its parent compound. Since Carbinoxamine contains a tertiary amine, it will be protonated and positively charged in acidic buffer systems. The N-oxide derivative will also carry a positive charge at low pH. The separation would be based on the subtle differences in their charge and hydrodynamic radius. The use of additives in the background electrolyte, such as cyclodextrins, can be explored to enhance the separation of structurally similar compounds. The technique has been used for the analysis of various pharmaceutical compounds, including antihistamines and their metabolites. d-nb.infomdpi.com

Table 4: General Capillary Electrophoresis Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 µm i.d., ~50 cm total length |

| Background Electrolyte | Low pH buffer (e.g., 50 mM phosphate (B84403) buffer, pH 2.5) |

| Applied Voltage | 15-25 kV |

| Detection | Direct UV detection (e.g., at 214 nm) |

| Injection Mode | Hydrodynamic or Electrokinetic |

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including N-oxides. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus in the molecule.

The formation of the N-oxide group at the dimethylamino moiety of Carbinoxamine induces significant and predictable changes in the NMR spectrum compared to the parent compound. The key diagnostic feature is the downfield shift of the signals corresponding to the protons and carbons that are alpha to the newly formed N-oxide group. This deshielding effect is due to the electron-withdrawing nature and magnetic anisotropy of the N⁺-O⁻ bond.

Expected NMR Spectral Changes for this compound:

¹H NMR: The signal for the N-methyl protons (-N(CH₃)₂) in Carbinoxamine would appear as a singlet. In this compound, this singlet would be shifted significantly downfield. Similarly, the protons on the adjacent methylene (B1212753) group (-CH₂-N) would also experience a downfield shift. Studies on other N-oxides have shown that protons near the N-oxide oxygen can be shifted downfield by a considerable amount. liverpool.ac.uk

¹³C NMR: The carbon signals of the N-methyl groups and the adjacent methylene group would also be shifted downfield upon N-oxidation.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule, verifying that oxidation occurred at the intended nitrogen atom.

Table 5: Predicted ¹H NMR Chemical Shift (δ) Comparison

| Protons | Carbinoxamine (Approx. δ, ppm) | This compound (Predicted δ, ppm) | Expected Shift (Δδ) |

|---|---|---|---|

| -N(CH₃)₂ | ~2.2-2.3 | ~3.0-3.3 | Downfield |

| -O-CH₂- | ~3.5-3.7 | ~3.6-3.8 | Minor Shift |

| -CH₂-N⁺O⁻ | ~2.6-2.8 | ~3.4-3.7 | Downfield |

| -CH-O | ~5.3-5.5 | ~5.3-5.5 | Minimal Shift |

| Aromatic Protons | ~7.0-8.6 | ~7.0-8.6 | Minor Shifts |

Infrared (IR) Spectroscopy for Vibrational Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. mdpi.com For this compound, IR spectroscopy provides a characteristic "fingerprint" that allows for its structural confirmation by identifying key vibrational modes associated with its specific functional groups.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The most significant of these is the N-O stretching vibration, which is the definitive feature of the N-oxide moiety. This band typically appears in the 950-970 cm⁻¹ region for tertiary amine N-oxides. Other important expected vibrational frequencies include those corresponding to the aromatic rings (C-H and C=C stretching), the ether linkage (C-O stretching), and the carbon-chlorine bond (C-Cl stretching). The analysis of a large spectral region using Fourier Transform Infrared (FTIR) spectroscopy can reveal fundamental vibrational bands as well as overtone and combination bands. uni-koeln.de

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-O (N-Oxide) | Stretching | 950 - 970 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O (Ether) | Stretching | 1050 - 1250 |

| C-Cl (Aryl) | Stretching | 1000 - 1100 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident species identification. nih.govnih.gov

For this compound (Molecular Formula: C₁₆H₁₉ClN₂O₂), HRMS can confirm the exact mass of its protonated molecule [M+H]⁺, distinguishing it from other compounds with the same nominal mass.

A characteristic fragmentation pathway for N-oxides under atmospheric pressure ionization conditions is the diagnostic loss of an oxygen atom. researchgate.netnih.gov This "deoxygenation" process results in a prominent fragment ion corresponding to [M+H - 16]⁺. nih.govresearchgate.net This fragmentation is often thermally activated in the ion source and provides clear evidence for the presence of an N-oxide group, allowing it to be distinguished from a hydroxylated metabolite. nih.govresearchgate.net

Further fragmentation of this compound would likely involve cleavage at the ether linkage and fragmentation of the pyridine (B92270) and chlorophenyl rings. The primary fragmentation pathways can be elucidated using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to collision-induced dissociation (CID) to produce product ions.

Interactive Table: Key Mass Spectrometric Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₆H₁₉ClN₂O₂ | Defines the elemental composition. |

| Monoisotopic Mass | 306.1135 Da | The exact mass used for HRMS confirmation. |

| Protonated Molecule [M+H]⁺ | m/z 307.1208 | The primary ion observed in positive ion mode ESI-MS. |

| Key Fragment Ion [M+H - O]⁺ | m/z 291.1213 | Diagnostic fragment for the N-oxide moiety, corresponding to the protonated carbinoxamine molecule. |

UV-Visible Spectrophotometric Characterization of this compound

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This absorption is dependent on the presence of chromophores—parts of the molecule involved in electronic transitions. In this compound, the primary chromophores are the 4-chlorophenyl and the 2-pyridinyl aromatic ring systems.

These aromatic systems are expected to exhibit characteristic absorption maxima (λmax) in the ultraviolet region of the electromagnetic spectrum. The precise wavelength and intensity of these absorptions can be influenced by the solvent and the presence of the N-oxide functional group, which can subtly alter the electronic structure of the pyridine ring. While specific UV-Vis data for this compound is not extensively published, analytical methods for the parent compound, carbinoxamine, have utilized UV detection at 220 nm for quantification, indicating significant absorbance in this region. researchgate.netepa.gov A full scan of this compound would likely reveal one or more distinct peaks between 200 and 300 nm. The method can be used for quantitative analysis based on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte. unica.it

Development and Validation of Chiral Analytical Methods for Enantiomeric this compound Forms

This compound possesses a single stereocenter at the carbon atom bonded to the two aromatic rings, the ether oxygen, and a hydrogen atom. Consequently, the compound exists as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, methods for their separation and individual quantification are crucial.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separation. jiangnan.edu.cn For the parent compound, carbinoxamine, successful baseline separation of its enantiomers has been achieved using polysaccharide-based CSPs, such as Chiralpak ID and amylose (B160209) tris(5-chloro-2-methylphenylcarbamate) columns. researchgate.netrsc.orgresearchgate.net These methods serve as an excellent foundation for developing a chiral separation method for this compound, as the chiral center remains intact.

Optimization of a chiral HPLC method would involve evaluating different CSPs and modifying the mobile phase composition (e.g., the ratio of hexane, isopropanol, ethanol, and a basic additive like diethylamine) to achieve optimal resolution and peak shape for the this compound enantiomers. researchgate.netresearchgate.net

Interactive Table: Exemplary Chiral HPLC Conditions for Carbinoxamine

| Parameter | Condition 1 | Condition 2 |

| Chiral Column | Chiralpak ID | Amylose tris(5-chloro-2-methylphenylcarbamate) |

| Mobile Phase | Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v) | n-Hexane/isopropanol/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v) |

| Detection | MS/MS | UV at 220 nm |

| Reference | rsc.org | researchgate.net |

Method Validation Principles in this compound Analysis

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. scispace.comwjarr.com According to International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification. gavinpublishers.com These principles are critical when establishing a reliable method for the analysis of this compound.

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by linear regression analysis and expressed by the correlation coefficient (r or R²), which should ideally be close to 1.00. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations and is expressed as the percent recovery or relative error (RE %).

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD %) for a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.comiosrjournals.org

Validated analytical methods for carbinoxamine have demonstrated high linearity, accuracy, and precision, setting a benchmark for what would be expected for a this compound assay. researchgate.netrsc.org

Interactive Table: Typical Validation Parameters from Carbinoxamine Assays

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity Range | 0.1–100 ng/mL | rsc.org |

| Correlation Coefficient (r) | > 0.99 | researchgate.netrsc.org |

| Accuracy (RE%) | < 15% (typically < 10%) | researchgate.net |

| Precision (RSD%) | < 15% (typically < 10%) | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | iosrjournals.org |

| Mean Extraction Recovery | 88% - 104% | researchgate.netiosrjournals.org |

Impurities, Degradation, and Stability of Carbinoxamine N Oxide Within Pharmaceutical Contexts

Identification and Control of Carbinoxamine (B1668352) N-Oxide as a Process-Related Impurity

In the manufacturing of pharmaceutical products, the control of impurities is a critical aspect of ensuring safety and efficacy. Carbinoxamine N-Oxide is identified as a key process-related impurity and a potential degradant of Carbinoxamine Maleate. lgcstandards.compharmaffiliates.com Process-related impurities are substances that are formed during the manufacturing or storage of a drug substance. The formation of this compound can occur through the oxidation of the tertiary amine functional group present in the Carbinoxamine molecule. rjptonline.orgnih.gov

Regulatory guidelines mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. fda.gov Therefore, manufacturers of Carbinoxamine products must implement robust analytical methods to detect and quantify the levels of this compound. cleanchemlab.com Stability testing programs for Carbinoxamine drug products, conducted under various environmental conditions (e.g., temperature and humidity), include the monitoring of this and other impurities to establish a shelf-life and ensure the product remains within its specification limits. fda.gov The control of this compound is essential for maintaining the quality, safety, and purity profile of the final pharmaceutical product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 2-((4-Chlorophenyl)(pyridin-2-yl)methoxy)-N,N-dimethylethan-1-amine oxide | lgcstandards.comcleanchemlab.com |

| CAS Number | 1256285-70-7 | lgcstandards.compharmaffiliates.compharmaffiliates.com |

| Molecular Formula | C₁₆H₁₉ClN₂O₂ | pharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 306.79 g/mol | pharmaffiliates.compharmaffiliates.com |

Utilization of this compound as a Certified Reference Standard in Analytical Chemistry

Accurate analytical testing relies on the availability of high-purity reference standards. This compound is utilized as a certified reference material (CRM) or pharmaceutical secondary standard in analytical chemistry. lgcstandards.comsigmaaldrich.com These standards are crucial for a variety of applications in the pharmaceutical industry, including:

Impurity Profiling: To identify and characterize the impurity profile of Carbinoxamine API and its formulations. pharmaffiliates.com

Method Development and Validation: As a reference point for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying the impurity from the parent drug. cleanchemlab.comsigmaaldrich.com

Quality Control (QC) Testing: For routine quality control checks to ensure that batches of Carbinoxamine products meet the predefined specifications for impurity levels. cleanchemlab.comsigmaaldrich.com

Suppliers of pharmaceutical reference standards provide this compound with a comprehensive Certificate of Analysis, confirming its identity and purity. sigmaaldrich.com High-quality reference materials are often produced and certified under internationally recognized standards like ISO 17034 and ISO/IEC 17025, which ensures their suitability for regulatory submissions and stringent quality control applications. sigmaaldrich.com

Table 2: Availability of this compound as an Analytical Standard

| Supplier/Provider | Product Type | Intended Application |

|---|---|---|

| LGC Standards | Impurity Reference Material | Analytical Development, Method Validation, Stability Testing |

| Sigma-Aldrich | Certified Reference Material (CRM), Pharmaceutical Secondary Standard | Pharma Release Testing, Method Development, QC |

| Pharmaffiliates | Impurity Reference Standard | Impurity Profiling, Analytical Research |

Chemical Stability Studies of this compound under Various Conditions

While extensive stability data exists for the parent drug, Carbinoxamine, specific studies detailing the chemical stability of isolated this compound are less common in publicly available literature. However, the general chemical properties of tertiary amine N-oxides provide insight into their expected stability.

Elucidation of Forced Degradation Pathways Leading to this compound Formation

Forced degradation, or stress testing, is a critical component of drug development used to identify likely degradation products and establish the intrinsic stability of a drug molecule. nih.gov These studies expose the drug substance to conditions more severe than those used for accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolysis. pharmatechassociates.comresearchgate.net

The formation of this compound is a direct result of the oxidative degradation of Carbinoxamine. rjptonline.org The tertiary amine group in the Carbinoxamine structure is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This pathway is intentionally induced during forced degradation studies to ensure that the analytical methods used for stability testing are "stability-indicating," meaning they can effectively separate and quantify the degradant from the intact drug.

A common approach to induce oxidative degradation in a laboratory setting is the use of hydrogen peroxide (H₂O₂). rjptonline.orgnih.gov Studies on structurally similar compounds, such as Chlorphenoxamine, demonstrate that an N-oxide can be prepared by refluxing the parent drug with hydrogen peroxide (e.g., 5% H₂O₂) at an elevated temperature (e.g., 100°C) for an extended period. nih.gov This process mimics the potential oxidative stress a drug product might encounter, albeit under harsher conditions, and confirms the formation pathway of the N-oxide degradant.

Table 3: Common Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Parameters | Relevant Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, often with heat | Hydrolytic cleavage of labile groups |

| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, often with heat | Hydrolytic cleavage of labile groups |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Formation of N-oxides, sulfoxides, etc. |

| Thermal | Dry heat (e.g., 60-105°C) | Thermally induced decomposition |

| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours) | Photodegradation, formation of photosensitive products |

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Type |

|---|---|

| Carbinoxamine | Active Pharmaceutical Ingredient (API) |

| Carbinoxamine Maleate | Salt form of the API |

| This compound | Impurity, Degradation Product, Reference Standard |

| Hydrogen Peroxide | Oxidizing Agent |

| Chlorphenoxamine | Structurally related compound |

| Chlorphenoxamine N-Oxide | Degradation product of Chlorphenoxamine |

| Hydrochloric Acid | Reagent for acid hydrolysis |

Computational and Theoretical Investigations into Carbinoxamine N Oxide Properties and Reactivity

Quantum Mechanical and Density Functional Theory (DFT) Studies of Carbinoxamine (B1668352) N-Oxide Molecular Structure

Molecular Geometry: DFT calculations, particularly using methods like B3LYP with basis sets such as 6-31G* or M06/6-311G+(d,p), have been successfully employed to determine the geometries of pyridine (B92270) N-oxides and tertiary amine N-oxides. nih.govmdpi.com For Carbinoxamine N-Oxide, it is anticipated that the pyridine ring would remain planar, similar to what has been observed in studies of 4-methylpyridine-N-oxide. daneshyari.comnih.gov The N-oxide formation at the pyridine nitrogen would lead to a lengthening of the N-C bonds within the ring and a shortening of the C-C bonds, a characteristic feature of the N-oxide group's influence on the aromatic system. nih.gov

The geometry around the tertiary amine N-oxide group is expected to be tetrahedral. The N-O bond length is a critical parameter. In computational studies of trimethylamine (B31210) N-oxide (TMAO), a simple tertiary amine N-oxide, the N-O bond length is calculated to be around 1.39 Å. nih.gov In contrast, the N-O bond in pyridine N-oxide is shorter, approximately 1.290 Å, indicating a stronger bond due to resonance effects within the aromatic ring. bohrium.com Given that Carbinoxamine has a tertiary amine, the N-oxide could potentially form at this site as well. The specific site of N-oxidation would significantly influence the molecular geometry.

Electronic Properties: The N-oxide group is a strong electron-withdrawing group, which significantly alters the electronic distribution within the molecule. This is characterized by a high dipole moment. The N-O bond is dative and highly polar, often represented as N⁺-O⁻. mdpi.com This polarity would increase the water solubility of this compound compared to its parent compound. Natural Bond Orbital (NBO) analysis of substituted pyridine N-oxides has shown that the nature of the N-O bond is semipolar. daneshyari.com

The table below summarizes key structural parameters for related N-oxides, providing expected values for the different potential N-oxide sites in this compound.

| Parameter | Pyridine N-Oxide | 4-Methylpyridine N-Oxide | Trimethylamine N-Oxide | Expected for this compound (Pyridine) | Expected for this compound (Tertiary Amine) |

| N-O Bond Length (Å) | ~1.290 bohrium.com | ~1.303 nih.gov | ~1.39 nih.gov | ~1.29 - 1.31 | ~1.39 |

| Ring N-C Bond Length (Å) | ~1.384 bohrium.com | ~1.378 nih.gov | N/A | ~1.38 | N/A |

| Symmetry | C₂ᵥ | Cₛ daneshyari.comnih.gov | C₃ᵥ | Likely Cₛ | Likely C₁ |

Molecular Modeling of N-Oxidation Mechanisms and Energetics

The N-oxidation of Carbinoxamine can occur at either the pyridine nitrogen or the tertiary amine nitrogen. Molecular modeling studies on the N-oxidation of aromatic amines and tertiary amines can elucidate the likely mechanisms and energetic barriers for these transformations.

Mechanism of N-Oxidation: The oxidation of tertiary amines and aromatic amines to their corresponding N-oxides is often achieved using oxidizing agents like hydrogen peroxide or peroxy acids. acs.orgasianpubs.org Computational studies suggest that the oxidation of aromatic amines by manganese dioxide involves a one-electron oxidation mechanism. acs.org For enzymatic N-oxidation, as often occurs in metabolic pathways, enzymes like cytochrome P450 and flavin-containing monooxygenases (FMOs) are involved. nih.gov The mechanism typically involves the activation of an oxygen atom by the enzyme, which then attacks the nitrogen atom of the amine.

Energetics of N-Oxidation: The formation of the N-O bond is an exothermic process. Computational studies have calculated the N-O bond dissociation energies (BDEs) for various amine N-oxides. nih.govmdpi.combohrium.comresearchgate.net The BDE for pyridine N-oxide is calculated to be in the range of 60-66 kcal/mol, which is significantly higher than that of trimethylamine N-oxide (around 50-54 kcal/mol). mdpi.com This suggests that the N-O bond in the pyridine N-oxide of Carbinoxamine would be more stable than the N-O bond at the tertiary amine site.

The higher BDE of the pyridine N-oxide is attributed to the resonance stabilization of the N-oxide group with the aromatic ring. nih.govbohrium.comresearchgate.net The reaction energetics for the N-oxidation of Carbinoxamine at both potential sites can be estimated using DFT calculations. The following table provides a comparative overview of calculated N-O BDEs for relevant compounds.

| Compound | Calculated N-O BDE (kcal/mol) | Computational Method |

| Pyridine N-Oxide | 60-66 mdpi.com | B3LYP/6-31G, M06/6-311G+(d,p) nih.govmdpi.com |

| Trimethylamine N-Oxide | 50-54 | B3LYP/6-31G, M06/6-311G+(d,p) nih.govmdpi.com |

Prediction of N-Oxide Stability and Degradation Pathways through Computational Models

Computational models can be utilized to predict the stability of this compound and its potential degradation pathways. researchgate.netpurdue.edu The stability of an N-oxide is influenced by both its electronic structure and the surrounding environment.

Thermal Stability and Degradation: A common thermal degradation pathway for tertiary amine N-oxides is the Cope elimination reaction, which occurs at elevated temperatures (150–200 °C) and results in the formation of a hydroxylamine (B1172632) and an alkene. wikipedia.org For this compound, if the oxidation is at the tertiary amine, a similar degradation pathway could be anticipated under thermal stress. The stability of the N-O bond, as indicated by its BDE, is a key factor in its thermal lability. The stronger N-O bond in the pyridine N-oxide would suggest greater thermal stability compared to the tertiary amine N-oxide.

Photochemical Stability and Degradation: N-oxides can also undergo photochemical degradation. Computational studies on the photocatalytic degradation of organic pollutants using metal oxide nanoparticles have demonstrated the utility of these models in understanding degradation mechanisms. rsc.org While specific studies on this compound are lacking, it is plausible that UV irradiation could lead to the cleavage of the N-O bond.

Metabolic Stability: In a biological context, N-oxides can be reduced back to the parent amine by enzymes such as cytochrome P450 reductases. The susceptibility of this compound to metabolic reduction would be a key determinant of its in vivo stability. Computational docking studies could be employed to predict the binding affinity of this compound to these enzymes, thereby providing an indication of its metabolic stability.

In Silico Structure-Activity Relationships (SAR) Pertaining to N-Oxide Formation and Stability

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity and physicochemical properties of molecules based on their structure. researchgate.netmdpi.comnih.gov

SAR of N-Oxide Formation: The propensity for N-oxidation is influenced by the electronic and steric properties of the amine. Generally, more basic amines are more readily oxidized by electrophilic oxidants. acs.org For Carbinoxamine, the basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) is lower than that of the tertiary amine (pKa of triethylamine (B128534) is ~10.7). This suggests that the tertiary amine is more likely to be N-oxidized under kinetic control with electrophilic oxidizing agents. However, the thermodynamic stability of the resulting N-oxide also plays a crucial role. As discussed, the pyridine N-oxide is thermodynamically more stable. QSAR models could be developed to correlate structural descriptors (e.g., pKa, steric parameters, electronic properties) with the rate of N-oxidation at both the pyridine and tertiary amine sites for a series of related compounds.

SAR of N-Oxide Stability: The stability of the N-oxide is also amenable to SAR analysis. Factors that influence the N-O bond strength, such as resonance and inductive effects, will impact stability. For this compound, substituents on the pyridine or phenyl rings could modulate the stability of the N-oxide. For instance, electron-donating groups on the pyridine ring would be expected to increase the stability of the pyridine N-oxide, while electron-withdrawing groups would decrease it. A QSAR study could quantify these relationships by correlating calculated N-O BDEs with various electronic and structural descriptors.

The following table outlines key descriptors that would be relevant for an in silico SAR study of this compound formation and stability.

| Property | Relevant Descriptors | Predicted Influence on Pyridine N-Oxide | Predicted Influence on Tertiary Amine N-Oxide |

| Formation Rate | pKa, HOMO energy | Lower rate due to lower basicity | Higher rate due to higher basicity |

| Stability (N-O BDE) | Resonance effects, inductive effects | Higher stability due to resonance | Lower stability |

| Degradation (Cope Elimination) | Steric hindrance around the N-oxide | Not applicable | Influenced by the bulk of the substituents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。